Cerium(IV) oxide-samaria doped

Description

Significance of Samaria-Doped Ceria in Solid-State Ionics and Energy Technologies

The primary significance of SDC lies in its high oxygen ion conductivity, particularly at intermediate temperatures (500-800°C). nih.govosti.gov This property makes it a superior alternative to the traditionally used yttria-stabilized zirconia (YSZ) in several applications. americanelements.comicm.edu.pl

Solid Oxide Fuel Cells (SOFCs): SDC is extensively researched as a solid electrolyte material for intermediate-temperature SOFCs (IT-SOFCs). osti.govscirp.org Its high ionic conductivity at lower operating temperatures (around 600-800°C) compared to YSZ (which requires temperatures of 1000°C) offers several advantages. icm.edu.plicm.edu.pl These include reduced material degradation, better thermal stability, and the potential for using less expensive metallic interconnects. icm.edu.plvnu.edu.vn SDC's compatibility with various electrode materials is another key advantage. scirp.org Research has shown that a composition of 20% samarium doping (Ce₀.₈Sm₀.₂O₁.₉) often exhibits the highest ionic conductivity. nih.govresearchgate.net

Other Energy Technologies: Beyond SOFCs, SDC finds applications in:

Electrolyzers: For the production of hydrogen and other chemicals. nih.govacs.org

Catalysis: SDC's ability to create oxygen vacancies makes it an effective catalyst and catalyst support, particularly in oxidation reactions like the catalytic partial oxidation of methane (B114726) to produce syngas. mdpi.com

Sensors and Memristors: The ionic conductivity and defect chemistry of SDC are also being explored for use in advanced sensors and memristive devices. nih.govacs.org

Evolution of Research Trends in Samaria-Doped Ceria

Research into SDC has evolved significantly, focusing on optimizing its properties through various synthesis methods and compositional modifications.

Synthesis Methods: A variety of synthesis techniques have been developed to produce SDC powders with controlled particle size, morphology, and purity. These methods include:

Solid-state reaction: A traditional method involving high-temperature mixing of the oxide precursors.

Co-precipitation: A wet-chemical method that allows for better homogeneity and smaller particle sizes. ias.ac.inaip.org

Sol-gel and Pechini methods: These techniques offer excellent control over the stoichiometry and produce highly pure, ultrafine powders. bibliotekanauki.plicm.edu.plscirp.org

Hydrothermal synthesis: This method can produce well-defined nanocrystals, including nanorods and nanowires, at relatively low temperatures. ias.ac.inresearchgate.netresearchgate.net

Combustion synthesis: A rapid and energy-efficient method for producing nanopowders. nih.gov

Nanostructuring and Thin Films: A major trend is the development of nanostructured SDC materials, such as nanoparticles, nanowires, and thin films. ias.ac.indiva-portal.org Nanostructuring can enhance the ionic conductivity by increasing the grain boundary density and providing more pathways for ion transport. osti.gov Thin-film deposition techniques like sputtering are used to create dense electrolyte layers for micro-SOFCs and as protective overlayers for cathodes. nih.govmdpi.com

Co-doping: To further enhance the properties of SDC, researchers are exploring co-doping with other elements, such as alkaline earth metals (Ca, Sr, Mg) or other rare-earth elements (Y, Gd). scirp.orgaip.org Co-doping can improve ionic conductivity and stability by modifying the defect chemistry and lattice structure. aip.orgrsc.org For instance, co-doping with yttrium has been shown to increase electrical conductivity and lower the activation energy in some compositions. scirp.org

Challenges and Future Directions in Samaria-Doped Ceria Research

Despite its promising properties, several challenges remain in the widespread application of SDC.

Challenges:

Mechanical Strength: Ceria-based electrolytes can have lower mechanical strength compared to YSZ, which can be a concern for long-term stability in SOFCs.

Electronic Conductivity: Under the reducing conditions present at the anode of an SOFC, Ce⁴⁺ can be partially reduced to Ce³⁺, leading to electronic conductivity. This can cause a short circuit, reducing the fuel cell's efficiency.

Cost and Scalability: While some synthesis methods offer excellent control, their scalability for industrial production at a competitive cost can be a challenge. ias.ac.in

Future Directions: Future research is likely to focus on:

Novel Synthesis and Processing: Developing cost-effective and scalable synthesis methods to produce high-quality SDC powders with optimized microstructures. diva-portal.org

Advanced Characterization: Utilizing advanced in-situ and in-operando characterization techniques to better understand the ionic transport mechanisms and degradation processes at the atomic level.

Composite Electrolytes: Developing composite materials that combine the high ionic conductivity of SDC with the mechanical strength and stability of other materials.

Tailoring Defect Chemistry: Precisely controlling the dopant concentration and introducing co-dopants to optimize the defect structure and minimize electronic conductivity. mdpi.com

Computational Modeling: Using computational methods like Density Functional Theory (DFT) to predict the properties of new SDC-based materials and guide experimental research. aip.org

The continued exploration of these research avenues holds the key to unlocking the full potential of Samaria-Doped Ceria in next-generation energy and electronic technologies.

Research Findings on Samaria-Doped Ceria

| Property | Finding | Reference |

| Optimal Dopant Concentration | 20 mol% samarium doping often provides the highest ionic conductivity in SDC. | nih.govresearchgate.net |

| Ionic Conductivity | SDC exhibits higher ionic conductivity than yttria-stabilized zirconia (YSZ) at intermediate temperatures. | americanelements.com |

| Activation Energy | Co-doping SDC with yttrium can lower the activation energy for ionic conduction. | scirp.org |

| Synthesis Method Influence | The Pechini method can produce high-purity, ultrafine SDC powders at relatively low calcination temperatures. | bibliotekanauki.plicm.edu.pl |

| Nanostructure Advantage | Nanostructured SDC, such as nanowires, shows potential for high power densities in low-temperature SOFCs. | diva-portal.org |

| Catalytic Activity | Nickel/SDC catalysts show high activity for syngas production from methane, with performance dependent on Ni content and Sm/Ce ratio. | mdpi.com |

Properties

IUPAC Name |

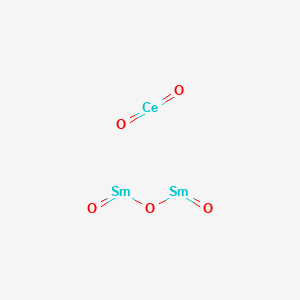

dioxocerium;oxo(oxosamariooxy)samarium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.5O.2Sm | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWOJOHNUAJSSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ce]=O.O=[Sm]O[Sm]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeO5Sm2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Samaria Doped Ceria

Solution-Based Synthesis Approaches

Solution-based methods are widely utilized for the synthesis of SDC powders due to their ability to achieve high chemical homogeneity and control over particle characteristics at a nanoscale level. These techniques involve the dissolution of precursor salts in a solvent, followed by a chemical reaction to form the desired compound.

The Pechini method is a versatile solution-based technique that allows for the synthesis of multi-cationic oxide powders. This process involves the formation of a polymeric resin through the chelation of metal cations by a hydroxycarboxylic acid, such as citric acid, followed by polymerization with a polyhydroxyl alcohol, like ethylene (B1197577) glycol.

In a typical synthesis of samaria-doped ceria with a composition of Ce₀.₈Sm₀.₂O₁.₉ (SDC20), cerium and samarium nitrates are dissolved in distilled water. Citric acid is then added to this solution to form metal-citrate complexes. Subsequently, ethylene glycol is introduced, and the solution is heated to promote polyesterification between the citrate (B86180) complexes, resulting in a stable and homogeneous polymeric resin. This resin is then dried and calcined at elevated temperatures to remove the organic components and form the crystalline SDC powder.

Research has shown that the calcination temperature plays a crucial role in the final properties of the SDC powder. A single-phase fluorite structure can be formed at a relatively low calcination temperature of 400°C. americanelements.com Increasing the calcination temperature leads to an increase in crystallite size and can affect the ionic conductivity of the sintered pellets. ntu.edu.sg For instance, SDC-20 pellets derived from powders calcined at 1000°C have been shown to exhibit lower grain-boundary resistance compared to those calcined at lower temperatures. ntu.edu.sg One study reported a maximum ionic conductivity of 1.95 x 10⁻² S cm⁻¹ at 800°C for an SDC-20 pellet made from powder calcined at 1000°C. ntu.edu.sg

Table 1: Effect of Calcination Temperature on SDC-20 Powder Properties via Pechini Method

| Calcination Temperature (°C) | Crystallite Size (nm) | Ionic Conductivity at 800°C (S cm⁻¹) |

|---|---|---|

| 400 | 11.7 | - |

| 700 | 23.0 | - |

The sol-gel method is another prominent wet-chemical technique for producing high-purity and homogeneous ceramic powders. This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. For the synthesis of SDC, metal alkoxides or inorganic salts are typically used as precursors.

In a modified sol-gel process, nitrates of cerium and samarium are dissolved in distilled water, and chelating agents like maltose (B56501) and pectin (B1162225) are added. nih.gov The solution is then heated to form a gel, which is subsequently dried and calcined to yield the final SDC nanopowder. The use of different chelating and gel agents can influence the properties of the resulting material.

This method allows for the synthesis of nanocrystalline powders that can be sintered into dense ceramics at lower temperatures compared to traditional solid-state reaction methods. nih.gov For example, SDC powders synthesized via a modified sol-gel process have been successfully sintered into dense ceramics with a relative density greater than 95% at 1250°C for 6 hours. nih.gov A modified sol-gel process that involves treating the gel with a high-carbon alcohol can yield soft-agglomerated nanocrystalline powders that can be sintered to near-full relative density at 1300°C.

The nitrate-citric acid method is a form of combustion synthesis that utilizes the exothermic reaction between metal nitrates (oxidizers) and an organic fuel, such as citric acid. This self-sustaining reaction, once initiated by an external heat source, rapidly produces a voluminous, fine, and crystalline powder.

The process begins with the dissolution of stoichiometric amounts of cerium nitrate (B79036) and samarium nitrate in deionized water. Citric acid is then added to the solution, acting as both a fuel and a chelating agent. The molar ratio of metal nitrates to citric acid is a critical parameter that influences the combustion process and the characteristics of the final product. The solution is heated to evaporate excess water and initiate the combustion reaction. The resulting ash-like product is often crystalline and may require minimal post-calcination treatment. This method is known for its simplicity, speed, and energy efficiency in producing nanocrystalline SDC powders.

Co-precipitation is a widely used and relatively simple method for the synthesis of multi-component oxide powders. It involves the simultaneous precipitation of multiple cations from a solution through the addition of a precipitating agent. This ensures a high degree of chemical homogeneity in the resulting powder.

For the synthesis of SDC, aqueous solutions of cerium and samarium salts, typically nitrates, are mixed in the desired stoichiometric ratio. A precipitating agent is then added to the solution, causing the co-precipitation of cerium and samarium hydroxides or carbonates. The choice of precipitating agent significantly impacts the morphology and sintering behavior of the resulting powder. dundee.ac.uk

Commonly used precipitating agents include ammonia (B1221849) solution, ammonium (B1175870) carbonate, tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), and urea (B33335). dundee.ac.uk For instance, SDC powders synthesized using urea as the precipitating agent have been shown to result in well-densified pellets after sintering, whereas those prepared with ammonia can lead to hard agglomerates that hinder densification. dundee.ac.ukresearchgate.net After precipitation, the product is washed, dried, and calcined to obtain the final SDC powder. Nanocrystalline SDC powders with a fluorite single-phase can be obtained after calcination at 600°C. researchgate.net

Table 2: Influence of Precipitating Agent on SDC Powder Properties

| Precipitating Agent | Resulting Powder Morphology | Sintering Behavior |

|---|---|---|

| Ammonia | Hard agglomerates | Less favorable for densification |

| Ammonium Carbonate | - | - |

| Tetramethylammonium Hydroxide (TMAH) | - | - |

Solution combustion synthesis (SCS) is a broader category of methods that includes the nitrate-citric acid technique. It is valued for its ability to produce fine, crystalline powders in a single, rapid step. The process relies on a highly exothermic redox reaction between dissolved metal nitrates and an organic fuel.

Various organic fuels can be employed in SCS, each influencing the combustion characteristics and the properties of the resulting SDC powder. Besides citric acid, other fuels such as glycine, urea, ethylene glycol, and sucrose (B13894) have been investigated. americanelements.comfrontiersin.org The choice of fuel affects parameters like the specific surface area and pore volume of the synthesized powder. For example, Ce₀.₈Sm₀.₂O₂₋ₓ powders synthesized using sucrose as the fuel have been found to exhibit a higher specific surface area (25 m²/g) compared to those synthesized with citric acid or a cellulose-citric acid mixture. americanelements.com This is attributed to the ability of sucrose to create a more porous network during synthesis. americanelements.com

Table 3: Effect of Fuel on Ce₀.₈Sm₀.₂O₂₋ₓ Powder Properties in Solution Combustion Synthesis

| Fuel | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) |

|---|---|---|

| Citric Acid | ~15 | ~0.04 |

| Cellulose-Citric Acid | ~15 | ~0.04 |

Advanced Fabrication Techniques for Samaria-Doped Ceria Structures

Beyond the synthesis of powders, various advanced fabrication techniques are employed to shape SDC into specific structures, such as dense electrolytes, porous electrodes, and thin films, which are essential components of solid oxide fuel cells. These techniques often start with pre-synthesized SDC powders.

These advanced methods are crucial for assembling SDC powders into functional components for devices like solid oxide fuel cells. Techniques such as tape casting, screen printing, and electrophoretic deposition allow for the creation of thin, dense electrolyte layers, which are critical for achieving high performance.

For instance, tape casting is a method used to produce thin, flat sheets of ceramic material. americanelements.com In this process, a well-dispersed slurry of SDC powder, along with binders and plasticizers, is cast onto a flat surface using a doctor blade. After drying, the resulting "green" tape can be cut to the desired shape and sintered to produce a dense ceramic layer.

Screen printing is another common technique for depositing SDC layers, particularly as interlayers or as part of composite electrodes. americanelements.com An "ink" is formulated by mixing SDC powder with organic binders and solvents to achieve the desired viscosity. This ink is then forced through a patterned screen onto a substrate, followed by drying and sintering.

Electrophoretic deposition (EPD) is a technique that utilizes an electric field to deposit charged SDC particles from a colloidal suspension onto a conductive substrate. The thickness and density of the deposited layer can be controlled by adjusting the deposition time and applied voltage. This method is particularly useful for creating thin and uniform coatings on complex shapes.

Microwave-Assisted Synthesis of Samaria-Doped Ceria Catalysts

Microwave-assisted synthesis is a rapid and efficient method for producing SDC nanoparticles. bohrium.comresearchgate.net This technique utilizes microwave radiation to heat the precursors, enabling a fast, one-step synthesis process under ambient conditions. bohrium.comias.ac.in The choice of precursor material has a significant impact on the final morphology of the nanoparticles. osti.govresearchgate.net

Research has shown that using a cerium tri(methylsilyl)amide (Ce-TMSA) precursor results in the formation of spherical nanoparticles. osti.gov In contrast, commercial precursors like cerium acetate (B1210297) and cerium nitrate tend to produce particles with an irregular morphology. osti.govresearchgate.net The formation of uniform, spherical nanoparticles from TMSA-based precursors is attributed to their preferential single-step decomposition and the low activation energy required for this process. osti.govresearchgate.net This rapid decomposition allows the nanoparticle formation to follow LaMer's classical nucleation theory, leading to highly uniform samarium-doped ceria nanospheres when Ce-TMSA is combined with samarium tri(methylsilyl)amide (Sm-TMSA). osti.govresearchgate.net The resulting SDC nanospheres, with an average diameter of around 60 nm, have demonstrated superior catalytic performance for CO oxidation compared to pure ceria. ias.ac.in

| Precursor Type | Resulting Particle Morphology | Decomposition Characteristics | Reference |

|---|---|---|---|

| Cerium tri(methylsilyl)amide (Ce-TMSA) | Spherical | Preferential single-step decomposition, low activation energy | osti.govresearchgate.net |

| Commercial Cerium Acetate | Irregular | Complicated decomposition, high activation energy | osti.govresearchgate.net |

| Commercial Cerium Nitrate | Irregular | Complicated decomposition, high activation energy | osti.govresearchgate.net |

Air Plasma Spray Processing of Samaria-Doped Ceria Anodes

Air Plasma Spray (APS) is a versatile and rapid manufacturing technique used to produce porous composite coatings for applications such as SOFC anodes. researchgate.net This process involves injecting powder feedstock material into a high-temperature plasma jet, which melts and propels the particles onto a substrate to form a coating. oerlikon.com The APS technique is promising for manufacturing metal-supported SOFCs, as it can be readily automated and scaled for mass production, allowing for the creation of anodes with mixtures of low and high melting temperature components in minutes. researchgate.netresearchgate.net

In the context of SDC anodes, composite coatings containing materials like copper (Cu) and SDC have been fabricated using APS. researchgate.net By varying the plasma spray conditions, it is possible to control the microstructure of the coating, resulting in either distinct layering or a high degree of mixing between the SDC and metal phases. researchgate.net This control over the microstructure is crucial for the performance of SOFC anodes. The process has been successfully used to deposit SDC electrolytes and composite Cu-SDC coatings for direct-oxidation SOFC anodes. researchgate.net

Screen Printing for Layered Samaria-Doped Ceria Composites

Screen printing is a widely documented deposition method for fabricating ceramic thin films, including those made of SDC for electrolyte layers in SOFCs. ntu.edu.sg The process involves depositing a slurry or ink containing the SDC powder onto a substrate. This method allows for the creation of layered composites. Typically, screen-printed layers require a subsequent high-temperature post-sintering step to achieve good bonding and the desired density for the final application. ntu.edu.sg

Influence of Synthesis Parameters on Samaria-Doped Ceria Microstructure

The synthesis parameters employed during the fabrication of SDC have a determinative effect on the material's final microstructure, including critical properties like grain size, density, and porosity. Understanding and controlling these parameters is essential for tailoring the material for specific applications.

Impact of Calcination and Sintering Temperatures on Grain Size and Microstructure

Calcination and sintering are crucial thermal treatment steps that significantly influence the microstructure of ceria-based ceramics. As the calcination temperature is increased, the diffraction peaks in X-ray diffraction (XRD) patterns become sharper, which indicates improved crystallinity and an increase in the grain size. nih.gov For instance, studies on ceria octahedrons have shown that as calcination temperature rises from 500°C to 900°C, the primary nanocrystals evolve from spherical to octahedral particles, and significant fusion between them occurs, eventually forming single-crystal structures at higher temperatures. nih.govrsc.org

Sintering temperature similarly affects densification and grain growth. For rare earth-doped ceria, green compacts typically begin to shrink at temperatures between 600°C and 700°C. koreascience.kr Higher sintering temperatures lead to greater densification. Sintering Ce₀.₈Sm₀.₂O₁.₉ at 1600°C for 4 hours can achieve a relative density above 98%, with grain sizes ranging from 4.7 to 7.6 µm. koreascience.kr The ultimate grain size is also influenced by the ionic radius of the dopant element. koreascience.kr

| Process | Temperature Range | Observed Microstructural Effect | Reference |

|---|---|---|---|

| Calcination | 500°C ➔ 900°C | Increased grain size, improved crystallinity, fusion of primary nanocrystals | nih.govrsc.org |

| Sintering | 600°C - 700°C | Onset of material shrinkage | koreascience.kr |

| Sintering | 1600°C (4 hours) | Relative density >98%, grain size of 4.7-7.6 µm | koreascience.kr |

Role of Precursor Fabrication Methods on Samaria-Doped Ceria Cermet Anodes

The method used to fabricate the initial precursor powder for SDC cermet anodes plays a critical role in determining the final microstructural, mechanical, and electrical properties of the anode. mdpi.com A comparison between NiO-SDC composite anodes synthesized via a glycine-nitrate process (GNP) versus high-speed ball milling highlights these differences. mdpi.com

Defect Chemistry and Ionic Transport Mechanisms in Samaria Doped Ceria

Oxygen Vacancy Formation and Concentration Control

The introduction of trivalent samarium ions (Sm³⁺) into the cerium oxide (CeO₂) lattice, where they replace tetravalent cerium ions (Ce⁴⁺), is the fundamental mechanism for creating oxygen vacancies. To maintain charge neutrality within the crystal lattice, for every two Sm³⁺ ions that substitute Ce⁴⁺ ions, one oxygen vacancy is formed. This process can be represented using Kröger-Vink notation as:

Sm₂O₃ → 2Sm'Ce + 3OxO + V"O

Here, Sm'Ce represents a samarium ion at a cerium site with a net effective charge of -1, OxO is an oxygen ion at an oxygen site with a neutral charge, and V"O denotes an oxygen vacancy with an effective charge of +2.

The formation of these defect associates also influences the activation energy for ionic conduction. Studies have shown a minimum in activation energy corresponding to the maximum in ionic conductivity. For instance, in epitaxial thin films of samaria-doped ceria, the activation energy for ionic transport drops to as low as 0.6 eV for a 20 mol% doping concentration. researchgate.net As the doping concentration increases further to 40 mol%, the activation energy can increase significantly, by as much as a factor of two. researchgate.net This increase in activation energy at higher doping levels is attributed to the energy required to dissociate the dopant-vacancy clusters. mit.edu

The relationship between dopant concentration, oxygen vacancy concentration, and ionic conductivity is a critical aspect in the design and optimization of samaria-doped ceria for various applications.

Table 1: Effect of Samarium Doping on Activation Energy and Ionic Conductivity

| Dopant Concentration (mol% Sm) | Sintering Temperature (°C) | Measurement Temperature (°C) | Ionic Conductivity (S/cm) | Activation Energy (eV) |

| 20 | 1400 | 800 | 5.72 x 10⁻² | 0.539 - 0.619 (500-800°C) |

| 20 | 1300 | 600 | 1.54 x 10⁻² | Not Specified |

| 20 | Not Specified | 800 | 5.6 x 10⁻¹ | Not Specified |

| 20 | 1300 | Not Specified | 0.033 | Not Specified |

| 20 | 1200 | Not Specified | 0.030 | Not Specified |

Dopant Segregation Phenomena at Grain Boundaries in Samaria-Doped Ceria

Furthermore, the grain boundary core in doped ceria is generally considered to be positively charged due to the accumulation of oxygen vacancies. researchgate.net This positive charge creates a space-charge layer in the adjacent bulk material, which will be discussed in more detail in a later section. The electrostatic attraction between the positively charged grain boundary core and the effectively negatively charged Sm'Ce defects provides a strong driving force for dopant segregation. researchgate.net

This segregation of samarium dopants at the grain boundaries has a significant impact on the material's properties. By reducing the grain boundary energy, dopant segregation can contribute to the stabilization of the nanocrystalline structure. However, this phenomenon is also a primary cause for the "blocking effect" of grain boundaries on ionic conduction. The accumulation of dopant-vacancy associates in the grain boundary region can impede the transport of oxygen ions across the interface, leading to a higher grain boundary resistance compared to the bulk resistance.

Ionic Conductivity Mechanisms in Samaria-Doped Ceria

The ionic conductivity in samaria-doped ceria is primarily governed by the movement of oxygen ions through the crystal lattice via a vacancy mechanism. As established, the doping of ceria with samaria creates a significant number of oxygen vacancies. When an external electric field is applied, oxygen ions can hop into adjacent vacant sites, resulting in a net transport of charge. This process is thermally activated, meaning that the ionic conductivity increases with temperature.

The relationship between ionic conductivity (σ), temperature (T), and the activation energy (Ea) for ion migration is described by the Arrhenius equation:

σT = A exp(-Ea / kT)

where A is a pre-exponential factor and k is the Boltzmann constant. The activation energy for ionic conduction in doped ceria is a combination of the migration enthalpy for oxygen vacancies and the association enthalpy of the dopant-vacancy defect clusters.

The ionic conductivity of SDC is significantly higher than that of pure ceria. researchgate.net For instance, the ionic conductivity of SDC crystals can be more than three orders of magnitude larger than that of undoped ceria. researchgate.net As previously mentioned, the conductivity is highly dependent on the dopant concentration, with an optimal concentration typically around 20 mol% samarium. At this concentration, a balance is achieved between a high number of charge carriers (oxygen vacancies) and their mobility.

It is important to note that at very high temperatures and low oxygen partial pressures, SDC can exhibit some electronic conductivity due to the reduction of Ce⁴⁺ to Ce³⁺. However, under typical operating conditions for solid oxide fuel cells, the ionic conductivity is predominant.

In nanocrystalline samaria-doped ceria, where the grain size is in the nanometer range, the volume fraction of grain boundaries becomes significant and can have a profound impact on the total ionic conductivity. Generally, grain boundaries in doped ceria act as barriers to oxygen ion transport, a phenomenon known as the "blocking effect." This leads to a grain boundary conductivity that is significantly lower than the bulk (intra-grain) conductivity.

The magnitude of the grain boundary blocking effect is influenced by several factors, including the grain size, the dopant concentration, and the presence of impurities. As the grain size decreases, the density of grain boundaries increases, which can amplify the blocking effect. However, the relationship between grain size and total conductivity is not always straightforward. Some studies have shown that for dense SDC nanostructured ceramics, a very low activation energy of 0.66 eV can be achieved at temperatures between 300-400°C. nih.gov Furthermore, enhancing the quality of the grain boundary framework, for instance through annealing, can lead to an increase in both the average grain size and the electrical conductivity. nih.gov For example, annealing a nano-SDC electrolyte at 1000°C for 20 hours nearly doubled the average grain size and enhanced the electrical conductivity by almost 40%, while the activation energy remained unchanged. nih.gov This suggests that the structure and chemistry of the grain boundaries are critical in determining their influence on ionic transport.

The blocking effect of grain boundaries in samaria-doped ceria is often explained by the space-charge model. researchgate.net This model posits that the grain boundary core has a net positive charge, which is believed to be due to the segregation of positively charged oxygen vacancies at the interface. researchgate.net To compensate for this positive charge, a region adjacent to the grain boundary, known as the space-charge layer, becomes depleted of mobile, positively charged oxygen vacancies and enriched in effectively negatively charged samarium dopant ions (Sm'Ce). researchgate.net

While the classical space-charge model effectively explains the resistive nature of grain boundaries in many cases, it is worth noting that some studies have reported an increase in ionic conductivity at interfaces, suggesting that under certain conditions, the space-charge layers could potentially be enriched in mobile ionic species. researchgate.net However, for samaria-doped ceria, the depletion of oxygen vacancies in the space-charge layers is the more commonly accepted mechanism for the observed grain boundary resistance.

A promising strategy to overcome the limitations of grain boundary resistance and to enhance the ionic conductivity of samaria-doped ceria, particularly at lower temperatures, is the development of nanocomposite materials. These composites typically consist of SDC mixed with a second phase, such as a carbonate (e.g., Na₂CO₃) or another oxide.

These nanocomposites can exhibit superionic conductivity, which is an exceptionally high ionic conductivity, often orders of magnitude higher than that of the single-phase SDC. This enhancement is attributed to the properties of the interfaces between the two constituent phases. The interfaces in these composites are believed to provide highly conductive pathways for ion transport.

For instance, in SDC-carbonate composites, a significant increase in conductivity is observed, especially at temperatures above the melting point of the carbonate phase. researchgate.net It is proposed that a molten or disordered layer at the interface facilitates rapid ion transport. Even below the melting point, the interfaces in these nanocomposites can exhibit enhanced conductivity.

In these nanocomposites, it is believed that the SDC phase primarily transports oxygen ions through the established vacancy mechanism within the grains. The interfaces between the SDC and the second phase, however, provide pathways for proton conduction. researchgate.net For example, in an SDC/Na₂CO₃ nanocomposite, the proton conductivity has been found to be one to two orders of magnitude higher than the oxygen ion conductivity in the temperature range of 200–600 °C. researchgate.net This indicates that the enhanced total ionic conductivity in these materials is mainly due to proton transport along the interfaces.

The exact mechanism for this interfacial proton conduction is still a subject of research, but it is thought to involve the interaction of protons with the surface oxygen and carbonate ions at the interface. One proposed model is the "Swing Model," which suggests a pathway for proton hopping along a "Ce-O-H-O-C" chain at the interface. researchgate.net This synergistic transport of both protons and oxygen ions in a single material opens up new possibilities for the development of advanced electrochemical devices.

Transition from Ionic to Electronic Conduction in Samaria-Doped Ceria Systems

Samaria-doped ceria (SDC) is highly valued as a solid electrolyte material due to its high ionic conductivity. However, under certain operational conditions, it can also exhibit significant electronic conduction. This transition from a predominantly ionic conductor to a mixed ionic-electronic conductor is a critical aspect of its defect chemistry, primarily governed by the ambient temperature and oxygen partial pressure. The emergence of electronic conductivity occurs when cerium ions (Ce⁴⁺) in the lattice are reduced to Ce³⁺. semanticscholar.org This phenomenon is particularly prevalent at high temperatures and in reducing atmospheres (low oxygen partial pressure). semanticscholar.org

The reduction process can be described using Kröger-Vink notation as:

In this reaction, two tetravalent cerium ions () are reduced to trivalent cerium ions (), creating an oxygen vacancy () and releasing two electrons. These electrons are not free but are localized on the cerium ions, forming small polarons. osti.gov The electronic conduction then occurs via the hopping of these polarons between cerium sites. osti.govresearchgate.net

The total conductivity () of SDC is therefore the sum of its ionic () and electronic () components:

The ionic transference number (), which represents the fraction of total conductivity contributed by ion movement, is a key parameter. For an ideal electrolyte, should be close to 1. As electronic conduction becomes more significant, decreases.

Detailed research has established the strong dependence of this transition on environmental factors:

Oxygen Partial Pressure (P(O₂)): At low oxygen partial pressures, the equilibrium of the reduction reaction shifts to the right, favoring the formation of Ce³⁺ and oxygen vacancies. This significantly increases the concentration of electronic charge carriers (polarons), leading to a rise in electronic conductivity. researchgate.netresearchgate.net Ceria-based materials are known to exhibit electronic conduction in reducing atmospheres (10⁻³⁰ - 10⁻²⁰ bar) as well as in oxidizing regions (10⁻⁵ - 1 bar). researchgate.net As the oxygen partial pressure decreases, the material transitions from a predominantly ionic conductor to a mixed conductor, and eventually to a predominantly electronic conductor.

Temperature: Increasing the temperature provides the necessary thermal energy to facilitate the reduction of Ce⁴⁺ to Ce³⁺, thereby increasing the electronic conductivity. osti.gov While higher temperatures also increase ionic conductivity, the electronic component often increases more rapidly, especially under reducing conditions. For instance, in a study on (CeO₂)₀.₈(Sm₂O₃)₀.₁, the ionic transference number was found to decrease from 0.85 to 0.73 as the temperature increased from 300°C to 700°C, indicating a growing contribution from electronic conduction. mdpi.com

The interplay between these factors determines the dominant conduction mechanism in SDC. For applications like solid oxide fuel cells (SOFCs), where high ionic conductivity and negligible electronic conductivity are required, the operating conditions must be carefully controlled to stay within the "electrolytic domain," where is greater than 0.99. The use of doped ceria is generally restricted to conditions (e.g., temperatures below ~700°C and P(O₂) > 10⁻¹⁸ atm) where electronic conduction is minimal. semanticscholar.org

Research Findings on Conductivity in Doped Ceria

The following tables present data from various studies on doped ceria systems, illustrating the influence of temperature and dopant concentration on conductivity.

Table 1: Electrical Conductivity of Samaria-Doped Ceria with Varying Dopant Concentration

This table shows the specific electrical conductivity for (CeO₂)₁₋ₓ(Sm₂O₃)ₓ solid solutions at different temperatures and samarium oxide concentrations. The data indicates that conductivity increases with both temperature and dopant concentration, with the 20 mol% Sm₂O₃ sample showing the highest conductivity at 700°C. mdpi.com

| Temperature (°C) | 5 mol% Sm₂O₃ (S/cm) | 10 mol% Sm₂O₃ (S/cm) | 20 mol% Sm₂O₃ (S/cm) |

| 500 | 1.0 x 10⁻³ | 1.5 x 10⁻³ | 2.0 x 10⁻³ |

| 600 | 5.0 x 10⁻³ | 7.0 x 10⁻³ | 9.0 x 10⁻³ |

| 700 | 2.1 x 10⁻² | 2.5 x 10⁻² | 3.3 x 10⁻² |

| Source: Data compiled from mdpi.com |

Table 2: Ionic and Electronic Transference Numbers for (CeO₂)₀.₉₀(Sm₂O₃)₀.₁₀

This table details the shift from ionic to electronic dominance with increasing temperature for a sample with 10 mol% samarium oxide. As the temperature rises, the ionic transference number () decreases while the electronic transference number () increases. mdpi.com

| Temperature (°C) | Ionic Transference Number () | Electronic Transference Number () |

| 300 | 0.85 | 0.15 |

| 500 | 0.80 | 0.20 |

| 700 | 0.73 | 0.27 |

| Source: Data compiled from mdpi.com |

Table 3: Comparative Conductivity of Doped Ceria Electrolytes

This table compares the ionic conductivity of SDC with 20 mol% samaria (SDC20) prepared by different methods and measured at high temperatures. It highlights how synthesis and processing conditions can influence the final electrical properties. nih.gov For comparison, a value for Gadolinium-Doped Ceria (GDC) is also included, showing its mixed conductivity under reducing conditions.

| Material | Synthesis Method | Sintering/Measurement Temp. (°C) | Ionic Conductivity (S/cm) | Electronic Conductivity (S/cm) | Oxygen Partial Pressure (bar) |

| SDC20 | Auto-combustion | 1350 | 0.0133 | - | Not Specified |

| SDC20 | Co-precipitation | 1300 | 0.048 | - | Not Specified |

| SDC20 | PVAT Method | 1300 | 0.033 | - | Not Specified |

| SDC20 | Cellulose Templating | 1400 | 0.050 | - | Not Specified |

| GDC20 | Not Specified | 700 | 0.028 | 0.47 | 10⁻²³ |

| Source: Data compiled from researchgate.netnih.gov |

Advanced Characterization of Samaria Doped Ceria Materials

Microstructural Analysis Techniques

Microstructural analysis provides fundamental insights into the physical and crystalline nature of SDC, including its phase purity, crystal structure, surface features, and internal nanostructure.

X-ray Diffraction (XRD) for Phase Identification and Crystal Structure

X-ray Diffraction (XRD) is a primary technique for determining the phase composition and crystal structure of samaria-doped ceria. Analysis of SDC materials consistently confirms the formation of a single-phase solid solution with a face-centered cubic fluorite structure, akin to that of pure cerium dioxide (CeO₂). researchgate.netmdpi.com The incorporation of trivalent samarium ions (Sm³⁺) into the ceria lattice induces significant changes in the lattice parameter. researchgate.net

XRD patterns of SDC typically exhibit diffraction peaks corresponding to the (111), (200), (220), (311), and (222) crystal planes of the cubic fluorite structure. researchgate.netresearchgate.net The precise positions of these peaks can shift with varying samarium concentration and calcination temperatures, providing information about lattice strain and the successful incorporation of the dopant into the ceria host lattice. researchgate.net Studies have shown that even after calcination at high temperatures (up to 1073 K), the cubic fluorite structure is maintained, indicating good thermal stability. researchgate.net The analysis of peak broadening in XRD patterns can also be used to estimate the crystallite size of the SDC nanoparticles.

| Miller Indices (hkl) |

| (111) |

| (200) |

| (220) |

| (311) |

| (222) |

| (400) |

| (331) |

| (420) |

| (422) |

| Table 1: Common Miller Indices for the Cubic Fluorite Structure of Samaria-Doped Ceria Observed in XRD Patterns. researchgate.net |

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

For instance, SDC thin films prepared by methods like electron-beam deposition can exhibit a polycrystalline columnar growth structure with a distinct "rooftop" surface morphology. researchgate.net Powders synthesized through co-precipitation may result in nanosized aggregates. researchgate.net Sintered pellets often show nearly spherical particles, and the degree of porosity can be qualitatively and quantitatively assessed. researchgate.net SEM coupled with Energy Dispersive X-ray Spectroscopy (EDX) analysis further confirms the elemental composition and the uniform distribution of samarium and cerium throughout the material. researchgate.net The grain size, a critical parameter influencing ionic conductivity, can be accurately measured from SEM micrographs, with studies reporting heterogeneous grain shapes with sizes ranging from the nanometer to the micrometer scale depending on processing conditions. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size Analysis

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, enabling detailed analysis of the nanostructure of SDC. TEM is instrumental in determining the size and shape of primary nanoparticles, which often have dimensions in the range of a few nanometers. researchgate.net Bright-field and dark-field imaging modes can be used to generate contrast based on diffraction, highlighting the crystalline nature of the particles. researchgate.net

Furthermore, Selected Area Electron Diffraction (SAED) patterns obtained via TEM can be used to confirm the crystal structure of individual nanoparticles or small clusters of particles. cerionnano.com For SDC, SAED patterns typically correspond to the cubic fluorite structure, corroborating the XRD findings. cerionnano.com TEM analysis is particularly crucial for understanding the initial stages of powder synthesis and how particle characteristics influence the final sintered microstructure. researchgate.net

Electron Backscatter Diffraction (EBSD) for Grain Orientation and Microstructural Changes

Electron Backscatter Diffraction (EBSD) is a specialized SEM-based technique used to obtain crystallographic information from the surface of a sample. wikipedia.orgbruker.com When an electron beam interacts with a tilted crystalline sample, it produces Kikuchi patterns, which are characteristic of the local crystal orientation. wikipedia.orgresearchgate.net By scanning the beam across the sample surface and collecting these patterns, a map of the grain orientation, grain boundaries, and phase distribution can be generated. bruker.com

In the context of SDC, EBSD can provide valuable insights into the microstructural evolution during sintering and operation. It allows for the detailed characterization of:

Grain Size and Shape Distribution: EBSD provides a quantitative analysis of the grain structure. bruker.com

Grain Orientation and Texture: It reveals if there is a preferred crystallographic orientation (texture) in the material, which can affect its properties. bruker.com

Grain Boundary Character: The technique can distinguish between different types of grain boundaries (e.g., low-angle vs. high-angle), which have different impacts on ionic conductivity.

Phase Identification: EBSD can be used to identify and map the distribution of different crystalline phases within the microstructure. bruker.com

This detailed microstructural information is critical for understanding how processing affects the final properties of the SDC ceramic.

Electrochemical Characterization Methods

Electrochemical characterization is essential for evaluating the performance of SDC as a solid electrolyte, focusing primarily on its ionic conductivity.

Electrochemical Impedance Spectroscopy (EIS) for Electrical and Electrochemical Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the electrical and electrochemical properties of materials. mdpi.com For SDC, EIS is the standard method for determining its ionic conductivity. The technique involves applying a small AC voltage over a range of frequencies and measuring the resulting current to determine the impedance of the material.

The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent circuit to separate the contributions of different electrical processes within the material. mdpi.comresearchgate.net For polycrystalline SDC ceramics, the impedance spectrum typically reveals distinct semicircles corresponding to:

Bulk (or Grain) Resistance: Resistance to ion migration within the crystal lattice of the grains.

Grain Boundary Resistance: Resistance to ion migration across the grain boundaries.

Electrode Polarization Resistance: Resistance associated with the electrochemical reactions at the electrode-electrolyte interface.

By analyzing these components, the bulk and grain boundary conductivities can be calculated as a function of temperature and dopant concentration. researchgate.net Studies have shown that the total ionic conductivity of SDC is significantly influenced by the dopant concentration, with a maximum conductivity often observed around 15-20 mol% samaria. vnu.edu.vn The activation energies for both bulk and grain boundary conduction can also be determined from the temperature dependence of the conductivity, providing insights into the ion transport mechanisms. researchgate.net

| Property | Description |

| Bulk Conductivity | Represents the intrinsic ionic conductivity within the SDC grains. |

| Grain Boundary Conductivity | Represents the ionic conductivity across the interfaces between grains. |

| Total Conductivity | The overall ionic conductivity of the material, which is a combination of bulk and grain boundary contributions. |

| Activation Energy | The minimum energy required for an oxygen ion to move through the lattice, calculated from the temperature-dependent conductivity data. |

| Table 2: Key Electrical Properties of Samaria-Doped Ceria Determined by Electrochemical Impedance Spectroscopy. researchgate.net |

Current-Voltage (I-V) Measurements for Cell Performance Evaluation

In a typical SOFC setup, the SDC electrolyte is sandwiched between an anode and a cathode. When a fuel, such as hydrogen or a hydrocarbon, is supplied to the anode and an oxidant (air) is supplied to thecathode, a potential difference is generated across the cell. The I-V curve is obtained by varying the external load connected to the cell and measuring the corresponding current and voltage.

Key performance metrics derived from I-V curves for SOFCs with SDC electrolytes are presented in the interactive table below. These findings are compiled from various studies and highlight the influence of different operating conditions and cell configurations on performance. For instance, a study on an electrolyte-supported cell with a Cu-SDC composite anode demonstrated an OCV of 0.812 V and a maximum power density of approximately 86 mW/cm² when operating on hydrogen at 700°C. electrochem.org Another investigation into anode-supported SOFCs with a magnetron-sputtered single-layer SDC electrolyte reported an OCV of 0.8 V and a significantly higher maximum power density of 651 mW/cm² at 650°C. mdpi.com The use of multilayer electrolytes, such as SDC/YSZ/SDC, has been shown to improve the OCV to as high as 1.1 V and achieve a maximum power density of 2263 mW/cm² at 800°C. mdpi.com Furthermore, SOFCs with LZO-SDC composite electrolytes have exhibited a peak power density of 713 mW cm−2 with a high OCV of 1.04 V at a lower operating temperature of 550 °C. researchgate.net

Interactive Data Table: I-V Measurement Data for SOFCs with Samaria-Doped Ceria Electrolytes

| Cell Configuration | Fuel | Temperature (°C) | Open Circuit Voltage (V) | Maximum Power Density (mW/cm²) | Current Density at Max Power (mA/cm²) | Source |

| Cu20%-SDC80% /SDC/SDC33%-LSM67% | H₂ | 700 | 0.812 | ~86 | Not Specified | electrochem.org |

| Cu20%-SDC80% /SDC/SDC33%-LSM67% | C₄H₈ | 700 | 0.734 | ~68 | Not Specified | electrochem.org |

| Anode-supported with single-layer SDC electrolyte | Not Specified | 650 | 0.8 | 651 | Not Specified | mdpi.com |

| Anode-supported with multilayer SDC/YSZ/SDC electrolyte | Not Specified | 800 | 1.1 | 2263 | Not Specified | mdpi.com |

| Anode-supported with multilayer SDC/YSZ/SDC electrolyte | Not Specified | 650 | Not Specified | 1132 | Not Specified | mdpi.com |

| SOFC with LZO-SDC composite electrolyte | Not Specified | 550 | 1.04 | 713 | Not Specified | researchgate.net |

| Ag20-SDC80 cermet cathode on YSZ | Not Specified | 400 | ~0.95 | ~4.5 | ~8 | mdpi.com |

| Ag60-SDC50 cermet cathode on YSZ | Not Specified | 400 | ~0.9 | ~2.5 | ~4 | mdpi.com |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric analysis (TGA) is a critical technique for investigating the thermal decomposition behavior of samaria-doped ceria (SDC) precursor materials. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides valuable insights into the various stages of decomposition, the thermal stability of the material, and the temperatures at which different chemical reactions, such as the removal of volatile components and the formation of the final oxide phase, occur.

For SDC prepared by methods such as the Pechini process or coprecipitation, TGA reveals a multi-step weight loss profile. icm.edu.plresearchgate.net The initial weight loss, typically occurring at temperatures below 200°C, is generally attributed to the desorption of physically adsorbed water. icm.edu.plresearchgate.netnaturalspublishing.com This is followed by more significant weight loss stages at higher temperatures, which correspond to the decomposition of organic precursors or intermediate hydroxide (B78521) phases.

In a study of SDC-20 precursors prepared by the Pechini method, a three-step weight loss was observed. icm.edu.pl The first minor loss of 3.1% between 40°C and approximately 135°C was due to the removal of adsorbed water. icm.edu.pl A subsequent major weight loss of 25.5% occurred in the temperature range of approximately 135–253°C, followed by another significant loss of 34.2% between 253°C and 470°C. icm.edu.pl These latter stages are associated with the decomposition of the polymer network formed during the Pechini process. The analysis indicated that a single-phase fluorite structure of SDC formed at a relatively low calcination temperature of 400°C. icm.edu.pl TGA of gels from a coprecipitation-hydrothermal method also showed that the conversion to a single-phase fluorite structure was achieved after hydrothermal treatment. researchgate.net

Interactive Data Table: TGA Data for the Thermal Decomposition of Samaria-Doped Ceria Precursors

| Preparation Method | Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition Step | Source |

| Pechini Process (SDC-20) | 40 - ~135 | 3.1 | Loss of adsorbed water | icm.edu.pl |

| Pechini Process (SDC-20) | ~135 - 253 | 25.5 | Decomposition of organic precursors | icm.edu.pl |

| Pechini Process (SDC-20) | 253 - 470 | 34.2 | Decomposition of organic precursors | icm.edu.pl |

| Flame Synthesis (Pure Ceria) | 20 - 200 | Not Specified | Removal of water molecules | researchgate.net |

| Flame Synthesis (Pure Ceria) | 300 - 600 | Not Specified | Burning of precursors | researchgate.net |

| Hydrothermal Method (Pure Ceria) | 120 - 400 | Not Specified | Dehydration (loss of water) | naturalspublishing.com |

Electrochemical Applications of Samaria Doped Ceria in Energy Conversion Devices

Samaria-Doped Ceria as Electrolyte Materials in Solid Oxide Fuel Cells (SOFCs)

Core-Shell Samaria-Doped Ceria/Na2CO3 Nanocomposite Electrolytes

A novel approach to enhance the ionic conductivity of SDC at even lower temperatures (below 600°C) involves the creation of core-shell nanocomposites with sodium carbonate (Na2CO3). diva-portal.orgresearchgate.net In this architecture, a core of SDC is coated with a thin, amorphous shell of Na2CO3. This core-shell structure has been shown to exhibit superionic conductivity, with values reported to be over 0.1 S·cm⁻¹ at temperatures as low as 300°C. researchgate.net This significant enhancement in conductivity is attributed to the formation of a highly conductive interface between the SDC and the amorphous Na2CO3 shell, which acts as a "superionic highway" for ion transport.

The thermal stability of these nanocomposites is a critical factor for their application in SOFCs. Studies have shown that the SDC/Na2CO3 nanocomposite possesses better thermal stability in terms of its nanostructure compared to pure SDC, maintaining its properties up to 700°C. diva-portal.org Fuel cells utilizing these core-shell electrolytes have demonstrated remarkable performance, with maximum power densities of 0.8 W·cm⁻² at 550°C being reported. diva-portal.orgresearchgate.net The high performance and notable thermal stability make these nanocomposites a potential electrolyte material for long-term operation of SOFCs in the 500-600°C range. diva-portal.org

Table 1: Performance of SOFCs with Core-Shell SDC/Na2CO3 Electrolytes

| Electrolyte Composition | Operating Temperature (°C) | Ionic Conductivity (S·cm⁻¹) | Maximum Power Density (W·cm⁻²) | Reference |

|---|---|---|---|---|

| Core-shell SDC/amorphous Na2CO3 | >300 | >0.1 | - | researchgate.net |

| Core-shell SDC/amorphous Na2CO3 | 550 | - | 0.8 | diva-portal.orgresearchgate.net |

| Core-shell SDC/Na2CO3 | 550 | - | 0.78 (stable output of ~0.62 over 12h) | diva-portal.org |

Layered Samaria-Doped Ceria/YSZ Composite Electrolytes

To address the issue of electronic conductivity in SDC under reducing conditions, layered composite electrolytes combining SDC with YSZ have been investigated. researchgate.net In this design, a dense layer of YSZ, which is a stable ionic conductor with negligible electronic conduction, is sandwiched between two layers of SDC. researchgate.netmdpi.com The YSZ layer acts as an electron blocking barrier, thereby increasing the open-circuit voltage (OCV) of the fuel cell. mdpi.combohrium.com

Table 2: Performance of SOFCs with Layered SDC/YSZ Electrolytes

| Electrolyte Structure | YSZ Layer Thickness (µm) | Operating Temperature (°C) | Open Circuit Voltage (V) | Maximum Power Density (mW/cm²) | Reference |

|---|---|---|---|---|---|

| Single-layer SDC | - | 650 | 0.8 | 651 | mdpi.com |

| Multilayer SDC/YSZ/SDC | 1 | 650 | ~1.1 | 1132 | mdpi.com |

| Multilayer SDC/YSZ/SDC | 1 | 800 | ~1.1 | 2263 | mdpi.com |

Samaria-Doped Ceria/Barium Cerate Samarium (SDC-BCS) Composite Electrolytes

Another strategy to enhance the performance of SDC-based electrolytes is the development of composites with proton-conducting materials like Barium Cerate Samarium (BCS). The SDC-BCS composite electrolyte aims to combine the high oxygen ion conductivity of the SDC phase with the proton conductivity of the BCS phase, particularly at intermediate operating temperatures. jmaterenvironsci.com

These composites are typically synthesized through methods like co-precipitation to achieve a nanostructured material with a uniform distribution of the constituent phases. jmaterenvironsci.com Structural analysis of SDC-BCS composites has confirmed the presence of both the cubic fluorite structure of SDC and the perovskite structure of BCS. jmaterenvironsci.com The electrical properties of these composites are influenced by the sintering temperature, which affects the density and microstructure of the material. Electrochemical impedance spectroscopy is used to characterize the ionic conductivity of these composite electrolytes over a range of temperatures. jmaterenvironsci.com

Leakage Current and Current Efficiency in Samaria-Doped Ceria Electrolytes

The magnitude of the leakage current is dependent on the temperature and the oxygen partial pressure gradient across the electrolyte. According to transport theory, the OCV of an SDC-based cell is not only a function of the Nernst potential but is also affected by the internal ohmic losses and polarization losses caused by the ionic current that shunts the electronic current. researchgate.net However, experimental observations have sometimes shown a constant OCV even when the anode is degrading, which has led to some debate and the need for further verification of the models describing leakage currents in SDC electrolytes. researchgate.net

Samaria-Doped Ceria in SOFC Anode Development

Beyond its use as an electrolyte, SDC is also a critical component in the development of high-performance anodes for SOFCs. Its mixed ionic and electronic conductivity under reducing conditions, along with its catalytic activity, makes it an excellent material for extending the triple-phase boundary (TPB) where the electrochemical reactions occur. uctm.edu

Nickel-Samaria-Doped Ceria (Ni-SDC) Cermet Anodes

Nickel-samaria-doped ceria (Ni-SDC) cermets are widely investigated as anode materials for IT-SOFCs due to their high catalytic activity for hydrogen oxidation and the internal reforming of hydrocarbon fuels. mdpi.com In these cermets, nickel serves as the primary electronic conductor and catalyst for fuel oxidation, while SDC provides ionic conductivity and acts as a support for the nickel particles, preventing their agglomeration at operating temperatures. uctm.edu The combination of Ni and SDC significantly enhances the anode's performance. mdpi.com

The microstructural properties of the Ni-SDC anode, such as particle size, porosity, and the distribution of the Ni and SDC phases, are crucial for its electrochemical performance. mdpi.comresearchgate.net These properties are highly dependent on the synthesis method used to prepare the NiO-SDC composite powder. Techniques like the glycine-nitrate process (GNP) have been shown to produce anodes with a more uniform distribution of Ni and SDC phases and a higher density of active TPBs compared to conventional ball-milling methods. mdpi.com This improved microstructure leads to better mechanical and electrical properties and ultimately higher fuel cell performance. mdpi.com For instance, a single cell with a Ni-SDC anode prepared via GNP exhibited a maximum power density of 227 mW/cm² at 800°C with hydrogen fuel. mdpi.com

The performance of Ni-SDC anodes is also influenced by the Ni content. Reducing the amount of Ni can help mitigate durability issues associated with the nickel phase, but it can also decrease the anode's conductivity and electrochemical activity. researchgate.net Studies have shown that by controlling the particle size of the SDC, it is possible to reduce the ohmic resistance of the anode even with low Ni contents. researchgate.net

Table 3: Performance of Ni-SDC Anode-Supported SOFCs

| Anode Synthesis Method | Operating Temperature (°C) | Fuel | Maximum Power Density (mW/cm²) | Reference |

|---|---|---|---|---|

| Glycine-Nitrate Process (GNP) | 800 | H₂ | 227 | mdpi.com |

| Glycine-Nitrate Process (GNP) | 800 | CH₄ | 121 | mdpi.com |

| Not specified | 650 | - | 618 | researchgate.net |

| Not specified | 600 | - | 491 | researchgate.net |

| Cu electroless-plated Ni/SDC | 600 | Dry H₂ | 0.84 W·cm⁻² | researchgate.net |

| Cu electroless-plated Ni/SDC | 600 | Dry CH₄ | 0.54 W·cm⁻² | researchgate.net |

Direct Electrochemical Oxidation of Methane (B114726) on Ni-SDC Anodes

Nickel-samaria-doped ceria (Ni-SDC) cermets are extensively investigated as anode materials for IT-SOFCs due to their high catalytic activity for hydrogen oxidation and the internal reformation of hydrocarbon fuels. mdpi.com The direct electrochemical oxidation of methane on Ni-SDC anodes is a promising pathway for utilizing natural gas in SOFCs without an external reforming unit. The SDC in the anode not only provides ionic conductivity but also exhibits catalytic activity for methane oxidation. nih.gov

Research has shown that the performance of Ni-SDC anodes in methane is highly dependent on the microstructure and synthesis method. A single cell with a Ni-SDC composite anode prepared through a glycine-nitrate process (GNP) demonstrated a maximum power density of 121 mW/cm² at 800°C when fueled with methane. mdpi.com The catalytic activity of Ni-SDC is influenced by the synergistic effect between the nickel particles and the SDC support. nih.gov Studies on the catalytic partial oxidation of methane (CPOM) over Ni/SDC nanocatalysts have revealed that the catalytic activity is more dependent on the Ni content at temperatures below 600°C. nih.gov

Modification of Ni-SDC anodes with alkali or alkaline earth metals has been shown to enhance their performance in methane fuel. For instance, cells with Li and Na modified Ni-SDC anodes exhibited peak power densities of approximately 212 mW/cm² and 231 mW/cm² at 800°C in wet CH₄, respectively. These values were significantly higher than that of a cell with an unmodified Ni-SDC anode. mit.edu

| Anode Composition | Fuel | Operating Temperature (°C) | Maximum Power Density (mW/cm²) | Reference |

| Ni-SDC (GNP) | CH₄ | 800 | 121 | mdpi.com |

| Li-Ni-SDC | Wet CH₄ | 800 | 212 | mit.edu |

| Na-Ni-SDC | Wet CH₄ | 800 | 231 | mit.edu |

Carbon Tolerance of Ni-SDC Anodes

A significant challenge for SOFCs operating on hydrocarbon fuels is the deposition of carbon (coking) on the anode, which can lead to performance degradation and irreversible damage. darulfunun.id Ni-SDC anodes have demonstrated a degree of carbon tolerance due to the catalytic properties of ceria. Ceria can promote the oxidation of deposited carbon by providing lattice oxygen, thus keeping the nickel surface clean for the fuel oxidation reaction.

The addition of promoters to Ni-SDC anodes has been explored to further enhance their carbon tolerance. The addition of a small amount of BaO (0.2 wt%) to a 20 wt% Ni/SDC anode was found to reduce carbon deposition when operated on dry methane. researchgate.net While significant carbon deposition was observed on the unmodified Ni/SDC anode, the BaO-doped anode showed less carbon accumulation. This improved carbon tolerance was attributed to the high dispersibility of Ni particles in the presence of BaO, which may promote methane decomposition with less carbon formation. researchgate.net

Similarly, chemical insertion of lithium and sodium into Ni-SDC anodes has been shown to improve their coking tolerance. The modified anodes increased the capability of adsorbing water vapor and CO₂, which helps in preventing the deactivation of the anode by carbon deposition. mit.edu Cells with Li/Na modified Ni-SDC anodes exhibited better long-term stability in methane fuel compared to the pristine Ni-SDC anode. mit.edu

| Anode Composition | Fuel | Observation | Reference |

| Ni/SDC | Dry CH₄ | Significant carbon deposition | researchgate.net |

| 0.2 wt% BaO-doped Ni/SDC | Dry CH₄ | Less carbon deposition compared to unmodified Ni/SDC | researchgate.net |

| Li-Ni-SDC | Wet CH₄ | Enhanced coking tolerance and better long-term stability | mit.edu |

| Na-Ni-SDC | Wet CH₄ | Enhanced coking tolerance and better long-term stability | mit.edu |

Ni-Fe/Samaria-Doped Ceria Composite Anodes

The incorporation of a second metal, such as iron, into the Ni-SDC anode can offer potential benefits in terms of catalytic activity, stability, and cost-effectiveness. Research on Ni-Fe/SDC composite anodes has indicated their potential for use in intermediate temperature SOFCs. These composite anodes can exhibit good electrochemical performance and stability. Further details on the specific performance metrics and research findings for Ni-Fe/SDC composite anodes are an area of ongoing investigation.

Copper-Cobalt-Nickel-Samaria-Doped Ceria (Cu-Co-Ni-SDC) Anodes

Information on the specific composite anode "Copper-Cobalt-Nickel-Samaria-Doped Ceria (Cu-Co-Ni-SDC)" is not available in the reviewed literature.

Samaria-Doped Ceria in SOFC Cathode Development

Lanthanum Strontium Cobalt Ferrite (LSCF)-Samaria-Doped Ceria Composite Cathodes

Lanthanum Strontium Cobalt Ferrite (LSCF) is a mixed ionic-electronic conductor (MIEC) that is widely used as a cathode material for IT-SOFCs due to its high electrocatalytic activity for the oxygen reduction reaction (ORR). mdpi.com To further enhance its performance, LSCF is often combined with an ion-conducting ceramic like SDC to form a composite cathode. The addition of SDC extends the triple-phase boundary (TPB) – the active sites for the ORR where the gas, electrode, and electrolyte meet – into the bulk of the cathode, thereby reducing the polarization resistance.

The performance of LSCF-SDC composite cathodes is highly dependent on the microstructure, composition, and sintering temperature. Studies have shown that a 50:50 wt% ratio of LSCF to SDC can suppress the grain growth of LSCF during sintering, maintaining a high surface area and increasing the TPB density. researchgate.net Core-shell structured LSCF-SDC powders, with an SDC core and an LSCF shell, have been developed to create an ideal microstructure with improved phase contiguity and homogeneity. A cathode with a 500 nm SDC core exhibited a low interfacial polarization resistance of 0.265 Ωcm² at 650°C and demonstrated excellent long-term stability. mdpi.com

The addition of a carbonate phase to the LSCF-SDC composite can further enhance the ionic conductivity at lower temperatures. However, an excess of the SDC-carbonate composite can lead to a decrease in performance by limiting the particle-to-particle connectivity of the LSCF phase. mdpi.com

| Cathode Composition | Sintering/Operating Temperature (°C) | Key Finding | Reference |

| LSCF-SDC (50:50 wt%) | 1100 (sintering) | Suppressed LSCF grain growth, increased TPB density. | researchgate.net |

| LSCF-SDC (core-shell) | 650 (operating) | Interfacial polarization resistance of 0.265 Ωcm², good long-term stability. | mdpi.com |

| LSCF-SDC-Carbonate | - | Excess SDC-carbonate phase can decrease performance. | mdpi.com |

Silver-Samaria-Doped Ceria (Ag-SDC) Cermet Cathodes

Silver-Samaria-Doped Ceria (Ag-SDC) cermet cathodes have emerged as a promising alternative for low-temperature solid oxide fuel cells (LT-SOFCs). mdpi.comsemanticscholar.org These composite materials, consisting of a ceramic (SDC) and a metal (Ag), offer enhanced electrochemical performance compared to traditional platinum catalysts. mdpi.comsemanticscholar.org The key to their effectiveness lies in the ability to tune the ratio between silver and SDC, which significantly influences the catalytic reactions. mdpi.comsemanticscholar.org

Studies have shown that a lower silver content can be effective in increasing TPB density while also preventing the oxidation of the silver surface, which can degrade catalytic activity. mdpi.comsemanticscholar.org In one study, an Ag-SDC cermet cathode with a lower Ag content outperformed a platinum cathode, demonstrating a peak power density approximately 20% higher at 400°C. mdpi.com This improved performance is attributed to the enhanced ORR kinetics. mdpi.comsemanticscholar.org Furthermore, covering silver nanoparticles with a thin layer of SDC has been shown to improve the thermal stability of the cathode by preventing agglomeration of the silver particles. rsc.org

The co-sputtering process is a method used to fabricate these cermet cathodes, allowing for precise control over the Ag and SDC ratio. mdpi.comsemanticscholar.orgresearchgate.net Research has indicated that Ag-SDC cermet cathodes can mitigate the agglomeration and passivation of the silver surface that can occur at operating temperatures. mdpi.com

Table 1: Performance of Ag-SDC Cermet Cathodes Compared to Platinum Cathode

| Cathode Composition | Polarization Resistance (Ω·cm²) | Peak Power Density (mW/cm²) at 400°C |

|---|---|---|

| Ag20-SDC80 | 57 | 1.77 |

| Pt | 133.4 | 1.47 |

Data sourced from a study on Ag-SDC cermet cathodes for LT-SOFCs. mdpi.com

Strontium Ferrite Aluminite (SFA)-Samaria-Doped Ceria Composite Cathodes

Composite cathodes combining Strontium Ferrite Aluminite (SrFe₀.₉Al₀.₁O₃₋δ or SFA) with samaria-doped ceria (SDC) have been investigated for their potential use in intermediate-temperature solid oxide fuel cells (IT-SOFCs) with LSGM (Lanthanum Strontium Gallium Magnesium Oxide) electrolytes. scientific.net The addition of SDC to the SFA cathode aims to improve its electrochemical performance.

Research has explored different weight percentages of SDC (10, 20, and 30 wt.%) mixed with SFA powder. scientific.net Importantly, no significant chemical reactions were observed between SFA and SDC, or between the composite cathode and the LSGM electrolyte, ensuring the stability of the cell components during operation. scientific.net

The electrochemical properties of these composite cathodes have been evaluated, with the area-specific resistance (ASR) being a key performance metric. At 800°C, the SFA-SDC cathode with 20 wt.% SDC exhibited the lowest ASR of 0.068 Ω cm², compared to 0.089 Ω cm² for 10 wt.% SDC and 0.087 Ω cm² for 30 wt.% SDC. scientific.net This indicates an optimal SDC content for enhancing the cathode's performance.

Furthermore, a single cell with a 300 μm-thick LSGM electrolyte and the optimized SFA-SDC20 composite cathode achieved a peak power density of 512 mW cm⁻² at 800°C. scientific.net These findings suggest that SFA-SDC composite cathodes are promising candidates for IT-SOFC applications. scientific.net

Table 2: Electrochemical Performance of SFA-SDC Composite Cathodes at 800°C

| SDC Content (wt.%) | Area-Specific Resistance (Ω cm²) |

|---|---|

| 10 | 0.089 |

| 20 | 0.068 |

| 30 | 0.087 |

Data from a study on SFA-SDC composite cathodes for IT-SOFCs. scientific.net

Enhanced Triple Phase Boundary (TPB) Density in Composite Cathodes

The triple phase boundary (TPB) is a critical region in solid oxide fuel cell (SOFC) cathodes where the gas, ion conductor, and electron conductor meet. The oxygen reduction reaction (ORR) predominantly occurs at these sites. Enhancing the density of TPBs is a key strategy for improving the performance of SOFC cathodes, particularly at lower operating temperatures. mdpi.comsemanticscholar.orgresearchgate.net

The incorporation of samaria-doped ceria (SDC) into composite cathodes has been shown to be an effective method for increasing TPB density. mdpi.comsemanticscholar.orgresearchgate.net In Ag-SDC cermet cathodes, for instance, tuning the ratio of Ag to SDC through processes like co-sputtering allows for the creation of a nanostructure with an enhanced TPB density. mdpi.comsemanticscholar.orgresearchgate.net This leads to a reduction in polarization resistance and improved catalytic activity for the ORR. mdpi.comsemanticscholar.org

Studies have demonstrated that even a relatively low content of silver in Ag-SDC composites can effectively increase the TPB density. mdpi.comsemanticscholar.org This is advantageous as it can also prevent the oxidation of the silver surface, which can hinder performance. mdpi.comsemanticscholar.org The use of core-shell structures, such as Ag cores with SDC shells, has also been investigated as a way to enlarge the TPB density and improve surface oxygen adsorption and dissociation kinetics. mdpi.com

By increasing the number of active sites for the ORR, an enhanced TPB density directly contributes to a higher electrochemical performance of the SOFC. mdpi.comsemanticscholar.orgresearchgate.net

Oxygen Reduction Reaction (ORR) Kinetics in Samaria-Doped Ceria-Containing Cathodes

The kinetics of the oxygen reduction reaction (ORR) at the cathode is a major factor limiting the performance of solid oxide fuel cells (SOFCs), especially at lower operating temperatures. Samaria-doped ceria (SDC) is frequently incorporated into cathode materials to enhance these kinetics due to its high ionic conductivity and catalytic activity. mdpi.comsemanticscholar.orgnih.gov

Nanostructuring and surface modification are effective strategies for further enhancing the ORR activity in SDC-containing cathodes. zenodo.org By creating a higher surface area and more active sites, these techniques facilitate better oxygen adsorption and reaction kinetics. zenodo.org For example, the deposition of platinum nanoparticles on SDC cathodes can introduce new active sites, leading to faster reaction kinetics and improved fuel cell performance. zenodo.org

The mechanism of the ORR can be complex, involving multiple steps. The presence of SDC can facilitate these steps by providing pathways for oxygen ion transport and promoting the dissociation of oxygen molecules. zenodo.org

Samaria-Doped Ceria as Interlayers in Electrochemical Cells

Catalytic Role of Samaria-Doped Ceria Interlayers

Samaria-doped ceria (SDC) interlayers are often employed in solid oxide fuel cells (SOFCs) between the electrolyte (typically yttria-stabilized zirconia, YSZ) and the cathode to improve cell performance. nih.govresearchgate.net These interlayers serve a crucial catalytic role in enhancing the oxygen reduction reaction (ORR) at the cathode. seoultech.ac.kr

By acting as a barrier and a bridge for oxygen ion transport, the SDC interlayer expands the effective reaction area at the cathode. researchgate.net This leads to a more uniform transport of oxygen ions to the electrode, thereby improving the electrochemical performance. researchgate.net Research has shown that the application of an SDC interlayer can significantly decrease the cathodic interfacial resistance, resulting in a higher peak power density. seoultech.ac.kr For example, a membrane electrode assembly with an epitaxial SDC interlayer demonstrated a peak power density twice that of a cell without the interlayer. seoultech.ac.krresearchgate.net

Improving the ionic conductivity of the SDC interlayer itself, for instance by doping with transition metal oxides like Fe₂O₃, can further reduce the polarization resistance of the oxygen electrode and enhance the performance of the electrochemical cell. nih.gov

Influence of Grain Size of Samaria-Doped Ceria Interlayers on Surface Oxygen Kinetics

This enhancement is attributed to the higher density of grain boundaries in nanocrystalline SDC. seoultech.ac.kr Grain boundaries are regions with a higher concentration of oxygen vacancies, which act as preferential sites for the incorporation of oxygen. researchgate.net Therefore, a higher grain boundary density facilitates the oxygen reduction reaction (ORR) by enhancing the surface exchange kinetics. seoultech.ac.krresearchgate.net

In one study, the performance of membrane electrode assemblies (MEAs) with SDC interlayers of varying grain sizes (from 40 nm to 5 μm) was investigated. seoultech.ac.kr The highest cell performance was observed with the smallest grain size of approximately 45 nm. seoultech.ac.kr As the grain size of the interlayer increased, the cell performance degraded. seoultech.ac.kr This was confirmed by electrochemical analysis, which showed that the MEA with a nano-grain SDC interlayer had a higher maximum power density and lower cathodic impedance. seoultech.ac.krresearchgate.net

Catalytic Applications of Samaria Doped Ceria

Samaria-Doped Ceria as a Catalyst for Ammonia (B1221849) Synthesis

Samaria-doped ceria has demonstrated significant potential as a promotional material for catalysts used in ammonia synthesis, one of the most crucial industrial chemical processes. Research has shown that incorporating samarium into the ceria lattice, particularly in the form of oxynitrides, can greatly enhance the activity of traditional iron-based catalysts for the Haber-Bosch process. coventry.ac.ukresearchgate.net